

# 2-chloro-N-(cyclohexylmethyl)acetamide

## molecular weight

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### Compound of Interest

Compound Name:	2-chloro-N-(cyclohexylmethyl)acetamide
Cat. No.:	B1587217

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### An In-depth Technical Guide to 2-chloro-N-(cyclohexylmethyl)acetamide

This guide provides a comprehensive technical overview of **2-chloro-N-(cyclohexylmethyl)acetamide**, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The information is presented to not only detail procedures but also to provide insights into the rationale behind them, ensuring both scientific integrity and practical applicability.

## Chemical Identity and Physicochemical Properties

Correct identification is paramount in chemical research. The compound of interest is **2-chloro-N-(cyclohexylmethyl)acetamide**, distinguished by a cyclohexylmethyl group attached to the nitrogen of a chloroacetamide moiety. It is crucial to differentiate it from similar structures such as 2-chloro-N-cyclohexylacetamide or other derivatives, which possess different molecular weights and properties.

The fundamental properties of **2-chloro-N-(cyclohexylmethyl)acetamide** are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
Molecular Weight	189.68 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	40914-11-2	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>16</sub> CINO	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Solid, White to off-white	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	84-84.5 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	337.5 ± 25.0 °C (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-chloro-N-(cyclohexylmethyl)acetamide	<a href="#">[5]</a>
SMILES String	O=C(CCl)NCC1CCCCC1	
InChI Key	XCBFUXBNWGQTOD- UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis Protocol: Amidation of Cyclohexanemethanamine

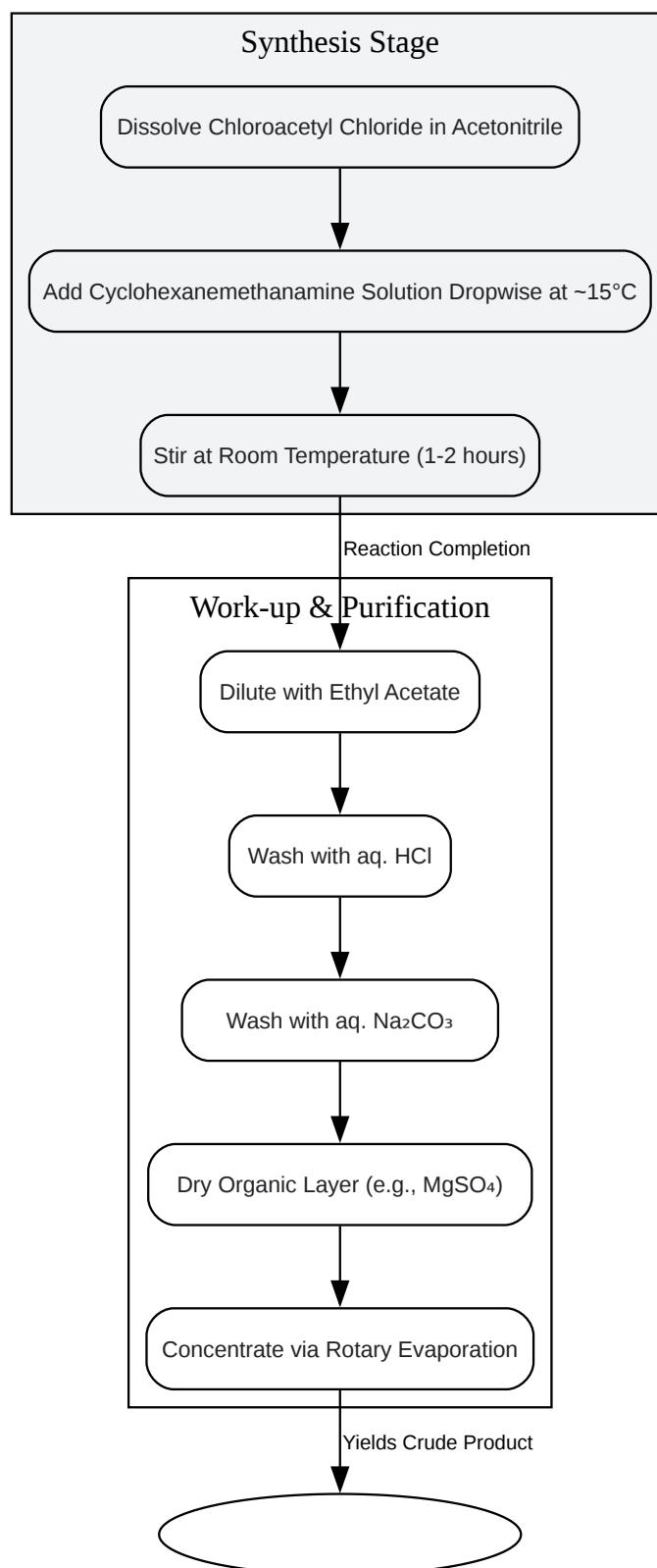
The synthesis of **2-chloro-N-(cyclohexylmethyl)acetamide** is typically achieved through the nucleophilic acyl substitution of chloroacetyl chloride with cyclohexanemethanamine. This standard amidation reaction is widely employed for its efficiency and directness.

## Rationale of Experimental Design

The choice of reactants and conditions is dictated by the mechanism of the reaction. Cyclohexanemethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is often carried out in the presence of a base or an excess of the amine to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent like acetonitrile is common to dissolve the reactants without participating in the reaction.

## General Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.



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Caption: Workflow for the synthesis of **2-chloro-N-(cyclohexylmethyl)acetamide**.

## Detailed Experimental Protocol

This protocol is adapted from general procedures for N-substituted chloroacetamide synthesis.

[6][7]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloroacetyl chloride (1.0 equivalent) in acetonitrile (e.g., 10 mL per 10 mmol). Cool the solution to approximately 15°C using an ice bath.
- **Amine Addition:** Dissolve cyclohexanemethanamine (2.1 equivalents) in acetonitrile (e.g., 10 mL per 21 mmol). Add this solution dropwise to the stirred chloroacetyl chloride solution over 15-20 minutes, maintaining the temperature below 20°C. The excess amine acts as a scavenger for the HCl generated.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching and Extraction:** Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove excess amine) and 1 M sodium carbonate solution (to remove any remaining acid).
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as white crystals.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analysis Method	Expected Outcome	Purpose
Melting Point	Sharp range around 84-84.5 °C	Purity assessment
<sup>1</sup> H NMR	Peaks corresponding to cyclohexyl, methylene, and amide protons	Structural confirmation
<sup>13</sup> C NMR	Signals for carbonyl and aliphatic carbons	Structural confirmation
Mass Spectrometry	Molecular ion peak corresponding to 189.68 m/z	Molecular weight verification
FTIR Spectroscopy	Characteristic peaks for N-H stretch, C=O stretch, C-Cl stretch	Functional group identification
HPLC	Single major peak	Purity assessment (>97%)[1]

SynHet offers analysis of **2-chloro-N-(cyclohexylmethyl)acetamide** by methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[5]

## Applications and Research Significance

**2-chloro-N-(cyclohexylmethyl)acetamide** serves as a key building block in organic synthesis. Its utility stems from the two reactive sites: the electrophilic carbon attached to the chlorine atom, which is susceptible to nucleophilic substitution, and the amide functionality.

- **Pharmaceutical Intermediates:** It is primarily used in the synthesis of more complex molecules with potential biological activity.[5] The N-substituted chloroacetamide motif is present in various bioactive compounds.
- **Agrochemical Research:** Halogenated acetamides have been investigated for their potential as antimicrobial agents, including herbicides and fungicides.[7] Research has explored various N-substituted chloroacetamide derivatives for these applications.[7]

- Fine and Medicinal Chemistry: The compound is a valuable reagent for introducing the N-(cyclohexylmethyl)acetamido group into target molecules during multi-step synthetic campaigns.[5]

## Safety and Handling

Proper handling of **2-chloro-N-(cyclohexylmethyl)acetamide** is crucial due to its potential hazards.

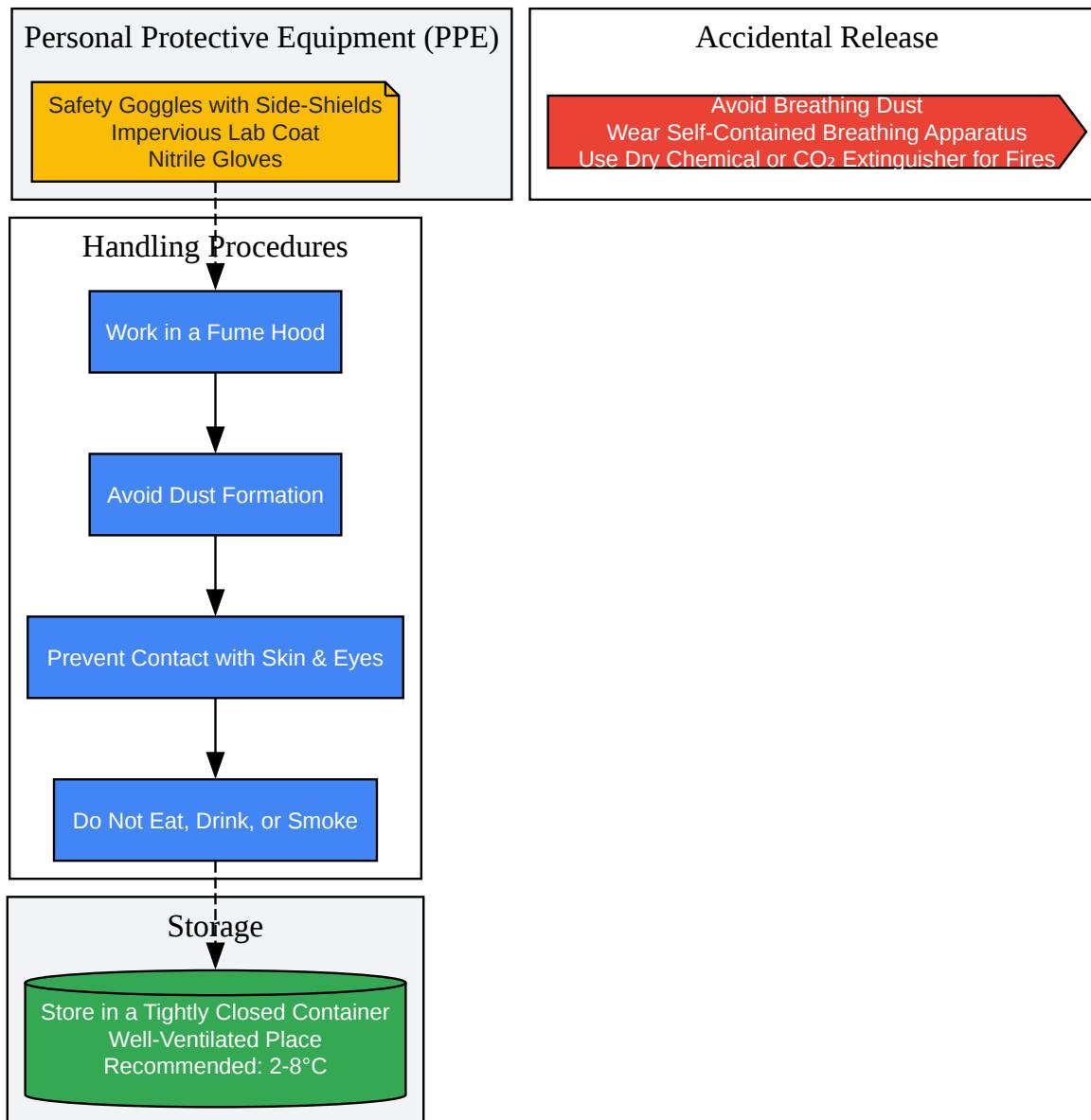
## Hazard Identification

The compound is classified as harmful and requires careful handling.[1]

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
- Signal Word: Warning.[1]
- Pictogram: GHS07 (Exclamation mark).[1]

## Recommended Safety Precautions

The following workflow outlines the essential safety measures for handling this compound.



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Caption: Essential safety and handling workflow for **2-chloro-N-(cyclohexylmethyl)acetamide**.

Always consult the full Safety Data Sheet (SDS) before use.[\[1\]](#)[\[4\]](#) In case of exposure, follow standard first-aid measures, such as moving to fresh air upon inhalation, rinsing skin and eyes with plenty of water, and seeking immediate medical attention if swallowed.[\[4\]](#)

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